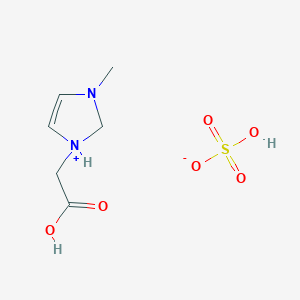
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a carboxymethyl group attached to a dihydroimidazolium ring, which is further stabilized by a hydrogen sulfate counterion. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate typically involves the reaction of 3-methyl-2,3-dihydro-1H-imidazole with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The resulting intermediate is then treated with sulfuric acid to form the hydrogen sulfate salt. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems for monitoring and adjusting reaction parameters can enhance the efficiency and safety of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylate derivatives.
Reduction: The imidazolium ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The hydrogen sulfate counterion can be replaced with other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ion-exchange resins or aqueous solutions of alternative anions can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylate derivatives, dihydroimidazole derivatives, and various substituted imidazolium salts, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate has found applications in several scientific research areas:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as an antimicrobial agent.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the imidazolium ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of target molecules and pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Carboxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate
- 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium phosphate
Uniqueness
Compared to similar compounds, 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate exhibits unique properties due to the presence of the hydrogen sulfate counterion. This counterion can influence the compound’s solubility, stability, and reactivity, making it particularly suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
879270-11-8 |
|---|---|
Formule moléculaire |
C6H12N2O6S |
Poids moléculaire |
240.24 g/mol |
Nom IUPAC |
hydrogen sulfate;2-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)acetic acid |
InChI |
InChI=1S/C6H10N2O2.H2O4S/c1-7-2-3-8(5-7)4-6(9)10;1-5(2,3)4/h2-3H,4-5H2,1H3,(H,9,10);(H2,1,2,3,4) |
Clé InChI |
WMRZUOUHCDNJCL-UHFFFAOYSA-N |
SMILES canonique |
CN1C[NH+](C=C1)CC(=O)O.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12607514.png)
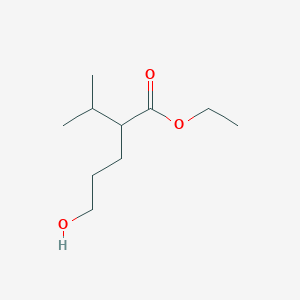
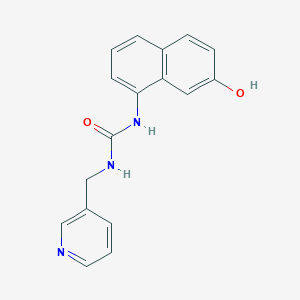
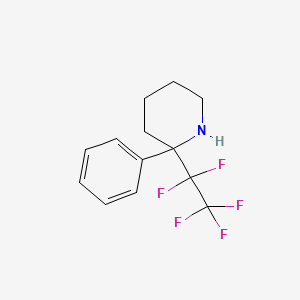
![4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile](/img/structure/B12607529.png)
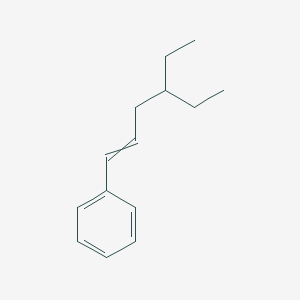
![N-Dodecyl-N'-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12607536.png)
![Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester](/img/structure/B12607537.png)
![3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12607538.png)
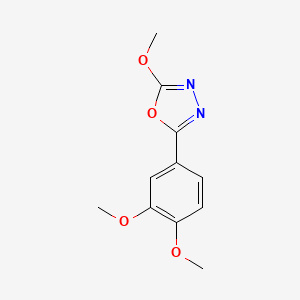

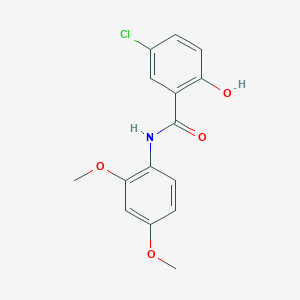
![1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12607566.png)
![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)
